molecular formula C18H17N3O5 B11380167 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B11380167
M. Wt: 355.3 g/mol
InChI Key: CXBOVBZXEUPXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 3 with a 3-methoxybenzamide moiety.

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-12(9-13)18(22)19-17-16(20-26-21-17)11-7-8-14(24-2)15(10-11)25-3/h4-10H,1-3H3,(H,19,21,22)

InChI Key

CXBOVBZXEUPXDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

Amidoximes, derived from nitriles and hydroxylamine, undergo acid-catalyzed cyclization to form 1,2,5-oxadiazoles. For N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide, the process involves:

  • Synthesis of 3,4-Dimethoxyphenylacetonitrile :

    • 3,4-Dimethoxybenzaldehyde is converted to the nitrile via a nucleophilic substitution or cyanide-mediated reaction.

  • Formation of Amidoxime :

    • Treatment with hydroxylamine hydrochloride in ethanol/water under reflux yields the amidoxime intermediate.

  • Cyclization to Oxadiazole :

    • The amidoxime is cyclized using concentrated sulfuric acid or polyphosphoric acid (PPA) at 80–100°C for 4–6 hours.

Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Amidoxime formationNH₂OH·HCl, EtOH/H₂O, reflux, 6h85%
CyclizationH₂SO₄, 90°C, 4h78%

Nitrile Oxide Cycloaddition

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. This method is less common due to stringent conditions but offers regioselectivity.

Amide Bond Formation

The oxadiazole amine intermediate is coupled with 3-methoxybenzoic acid derivatives to form the final product.

Schotten-Baumann Reaction

3-Methoxybenzoyl chloride reacts with the oxadiazole amine in a biphasic system (water/dichloromethane) with a base (NaOH or NaHCO₃).

Optimized Conditions

ComponentQuantitySolventTemperatureTimeYield
3-Methoxybenzoyl chloride1.2 eqDCM0°C → RT2h82%
Oxadiazole amine1.0 eqH₂O/DCM---

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling in anhydrous THF or DMF.

Data Table

Coupling AgentSolventTemp.TimeYield
EDC/HOBtTHFRT12h88%
DCC/DMAPDCM0°C6h75%

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines oxadiazole formation and amide coupling:

  • Amidoxime Preparation : As described in Section 1.1.

  • In Situ Cyclization and Coupling :

    • The crude amidoxime is treated with 3-methoxybenzoyl chloride and EDC in DMF, enabling sequential cyclization and amide bond formation.

Advantages : Reduces purification steps; overall yield: 70–75%.

Solid-Phase Synthesis

Resin-bound synthesis, though less common for small molecules, offers scalability. Wang resin functionalized with the oxadiazole amine undergoes coupling with 3-methoxybenzoic acid using HATU.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) confirm purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.85–6.90 (m, 7H, aromatic), 3.95 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₈H₁₇N₃O₄: 339.1218; found: 339.1221.

Challenges and Optimization

Side Reactions

  • Over-Cyclization : Prolonged acid treatment degrades the oxadiazole ring. Mitigated by strict temperature control.

  • Hydrolysis of Amide : Aqueous conditions during Schotten-Baumann reactions may hydrolyze the amide. Anhydrous coupling agents (EDC/HOBt) are preferred.

Yield Enhancement

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization in 30 min at 100°C vs. 4h conventionally) with 90% yield.

  • Catalytic Methods : Palladium catalysts (e.g., Pd/C) in hydrogenation steps improve efficiency.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Hydroxylamine Sulfate : Cheaper alternative to hydroxylamine hydrochloride.

  • Solvent Recycling : Ethanol and DCM are recovered via distillation.

Green Chemistry Approaches

  • Water as Solvent : Ultrasound-assisted reactions in water improve sustainability.

  • Biocatalysis : Lipases (e.g., Candida antarctica) catalyze amide bond formation at 40°C, reducing energy use .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Research into the biological properties of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has revealed several promising applications:

Anticancer Activity

Studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest in cancer cells .

Antibacterial Properties

The antibacterial activity of oxadiazole derivatives has also been investigated. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics based on this scaffold.

Anti-inflammatory Effects

Research indicates that some oxadiazole derivatives possess anti-inflammatory properties. The inhibition of lipoxygenase activity has been noted in related compounds, suggesting potential therapeutic uses in treating inflammatory conditions .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Study : A study focusing on a series of oxadiazole derivatives demonstrated their ability to induce apoptosis in glioblastoma cell lines. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapy .
  • Antibacterial Screening : A comparative analysis of various oxadiazole derivatives showed that those containing methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of proteins, modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader family of 1,2,5-oxadiazole-based benzamides. Below is a detailed comparison with structurally similar compounds, focusing on substituent variations, synthesis routes, and inferred physicochemical or biological properties.

Substituent Variations on the Oxadiazole Core
Compound Name R₁ (Oxadiazole Position 4) R₂ (Benzamide Position) Key Structural Features Reference
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide (Target) 3,4-Dimethoxyphenyl 3-Methoxybenzamide Electron-donating methoxy groups at both positions; moderate lipophilicity
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide 3,4-Diethoxyphenyl 3-Trifluoromethylbenzamide Ethoxy groups (higher lipophilicity) + electron-withdrawing CF₃ group
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 4-Chlorophenyl 3-Fluorobenzamide Halogen substituents (Cl, F) enhancing metabolic stability and target binding
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide 3,4-Dimethoxyphenyl 4-Methoxybenzamide Positional isomer of the target compound; altered steric/electronic profile

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy/ethoxy substituents (e.g., in the target compound) improve solubility but may reduce membrane permeability compared to halogenated or trifluoromethyl analogs .
  • Positional isomerism : The 3-methoxybenzamide group in the target compound vs. 4-methoxy in ’s analog may lead to divergent binding affinities due to spatial orientation differences .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's chemical characteristics are crucial for understanding its biological activity. Below is a summary of its molecular properties:

Property Value
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Polar Surface Area75.347 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound has been linked to its interaction with specific molecular targets. Research indicates that it may affect cellular pathways by inhibiting key enzymes involved in protein synthesis and cell division.

  • Inhibition of ADP-Ribosyltransferase : Similar compounds have demonstrated the ability to inhibit ADP-ribosyltransferase (ADPRT), which is crucial for various cellular functions including cell division and apoptosis .
  • Impact on FtsZ Function : The compound may interfere with the FtsZ protein, a critical component of bacterial cell division. This inhibition can lead to filamentation and eventual cell lysis in bacterial species such as Bacillus subtilis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung cancer), MCF7 (breast cancer), HCT-116 (colon cancer).
  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cells .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid at concentrations around 100 μg/mL .

Case Studies and Research Findings

  • Study on Cell Division Inhibition : A study demonstrated that 3-methoxybenzamide derivatives could inhibit the cell division process in Bacillus subtilis, leading to filamentous growth under certain conditions . This suggests that this compound may share similar inhibitory effects.
  • Antiproliferative Effects : In a comparative study involving various benzamide derivatives, it was found that compounds with structural similarities to this compound exhibited potent activity against cancer cell lines, indicating a promising avenue for further development as anticancer agents .

Q & A

Basic: What are the key synthetic methodologies for preparing N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide?

The synthesis involves multi-step organic reactions:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Amidation : Reaction of the oxadiazole intermediate with 3-methoxybenzoyl chloride using NaH as a base in DMF, followed by purification via recrystallization .
Optimization : Temperature control (reflux conditions) and solvent selection are critical for maximizing yield (>70% reported in analogous syntheses) .

Basic: How is structural characterization of this compound performed?

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxy groups at 3,4-positions on phenyl rings) and amide bond formation .
  • Mass Spectrometry (MS) : Validates molecular weight (C₁₈H₁₇N₃O₅, calculated 367.34 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .
  • Chromatography (HPLC) : Ensures purity (>95%) by separating unreacted intermediates .

Advanced: How do structural modifications (e.g., methoxy vs. ethoxy substituents) influence biological activity?

  • Structure-Activity Relationship (SAR) :
    • Methoxy Groups : Enhance solubility and modulate electronic properties, potentially improving binding to hydrophobic enzyme pockets .
    • Ethoxy Analogues : Reported to exhibit reduced metabolic stability compared to methoxy derivatives, as seen in similar oxadiazole-based compounds .
  • Experimental Validation : Replace methoxy with halogens (e.g., Cl, F) or bulkier substituents and assay against biological targets (e.g., kinase inhibition) .

Advanced: How can contradictory data in biological activity studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
    • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or temperature .
    • Purity : Impurities >5% can skew results; validate via HPLC and repeat assays with recrystallized batches .
  • Statistical Analysis : Use dose-response curves with triplicate measurements to reduce variability .

Advanced: What computational methods are used to model interactions of this compound with biological targets?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Simulates binding to proteins (e.g., kinases) using software like AutoDock. The oxadiazole ring shows strong π-π stacking with aromatic residues .
  • MD Simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis targets .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposes at >200°C; store at -20°C in inert atmospheres .
  • Light Sensitivity : Methoxy groups may undergo photodegradation; use amber vials for long-term storage .
  • Solubility : Stable in DMSO (50 mg/mL), but hydrolyzes in aqueous buffers (pH <5 or >9) within 24 hours .

Advanced: What mechanistic insights exist for reactions involving the oxadiazole core?

  • Cyclization Mechanism : Hydrazide-carboxylic acid condensation proceeds via nucleophilic attack, with acid catalysis accelerating ring closure .
  • Amide Bond Formation : NaH deprotonates the oxadiazole NH, enabling nucleophilic acyl substitution with benzoyl chlorides .
  • Side Reactions : Competing esterification or over-oxidation observed with excess reagents; monitor via TLC .

Advanced: How can solubility be optimized for in vivo studies without compromising activity?

  • Structural Modifications :
    • PEGylation : Introduce polyethylene glycol (PEG) chains to the benzamide moiety .
    • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility .
  • Formulation Strategies : Nanoemulsions or liposomal encapsulation improve bioavailability in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.